

Application Notes & Protocols: Preparation of 50 mM CAPS Buffer

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-(Cyclohexylamino)-1-propanesulfonic acid sodium salt
Cat. No.:	B15548132

[Get Quote](#)

Introduction: The Strategic Role of CAPS Buffer in Advanced Biochemistry

In the landscape of biochemical and molecular biology research, the selection of an appropriate buffer system is a critical determinant of experimental success.^{[1][2]} N-Cyclohexyl-3-aminopropanesulfonic acid (CAPS) is a zwitterionic buffer distinguished by its efficacy in maintaining a stable pH in the alkaline range of 9.7 to 11.1.^{[3][4][5]} This characteristic makes it an indispensable tool for a variety of specialized applications where alkaline conditions are paramount.

The utility of CAPS stems from its unique molecular structure, which incorporates both a sulfonic acid group and a cyclohexylamine group.^[6] This zwitterionic nature minimizes interference with biological components and enzymatic reactions.^{[7][8]} Consequently, CAPS is highly valued in protocols such as the electrotransfer of high molecular weight proteins (>20kD) in Western blotting, where it facilitates efficient transfer to nitrocellulose or PVDF membranes.^{[3][8][9]} Its application is also crucial in protein sequencing, where the absence of glycine (a component of the common Towbin buffer) prevents interference with Edman degradation chemistry.^{[9][10]} Furthermore, CAPS is the buffer of choice for studying enzyme kinetics under alkaline conditions, such as those required by alkaline phosphatase, as it displays negligible metal ion binding and maintains enzyme stability.^{[5][6][8]}

These application notes provide a comprehensive, field-proven protocol for the preparation of a 50 mM CAPS buffer solution, grounded in the principles of chemical accuracy and procedural reproducibility.

Physicochemical Properties and Specifications

A thorough understanding of the buffer's properties is essential for its correct preparation and application.

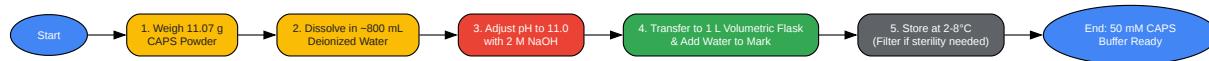
Property	Value	Source
Full Chemical Name	3-(Cyclohexylamino)-1-propanesulfonic acid	[3] [8]
CAS Number	1135-40-6	[3] [8]
Molecular Formula	C ₉ H ₁₉ NO ₃ S	[3] [7] [8]
Molecular Weight	221.32 g/mol	[3] [7] [8]
pKa (25°C)	10.4	[5] [8]
Effective pH Range	9.7 – 11.1	[3] [4] [5]
Appearance	White crystalline powder	[7]
Solubility in Water	~5 g/100 mL at 25°C	[7]

Protocol: Preparation of 1 L of 50 mM CAPS Buffer, pH 11.0

This protocol details the step-by-step methodology for preparing a 1-liter solution of 50 mM CAPS buffer. The causality behind each step is explained to ensure a self-validating and reproducible process.

Materials and Reagents

Material/Reagent	Grade	Notes
CAPS Powder (MW: 221.32 g/mol)	Biotechnology or Molecular Biology Grade (Purity \geq 99%)	High purity is critical to avoid interference from contaminants.[11][12]
Deionized (DI) or Milli-Q Water	Type I Ultrapure	Essential for minimizing ionic contamination that could alter pH and buffer capacity.
Sodium Hydroxide (NaOH)	Analytical Grade	Used for pH adjustment. A 2 M stock solution is recommended for precise control.
Calibrated pH meter	---	Must be calibrated with fresh, standard buffers (pH 7.0, 10.0, and 12.0) before use.
Magnetic stirrer and stir bar	---	Ensures complete and uniform dissolution of the CAPS powder.
1 L Volumetric flask	Class A	For accurate final volume measurement.
Beakers and Graduated cylinders	---	For initial dissolution and measurement of water.
Weighing balance	Analytical (0.001 g readability)	For precise measurement of CAPS powder.
0.22 μ m Sterile filter unit (optional)	---	For applications requiring a sterile buffer solution.


Step-by-Step Methodology

- Mass Calculation and Weighing:
 - Causality: The accuracy of the final molar concentration is entirely dependent on the precision of the initial mass measurement.

- Action: To prepare 1 L of a 50 mM (0.050 mol/L) solution, calculate the required mass of CAPS powder:
 - Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
 - Mass (g) = 0.050 mol/L × 1 L × 221.32 g/mol = 11.07 g
- Using an analytical balance, accurately weigh out 11.07 g of CAPS powder. To prevent moisture absorption, do not leave the powder exposed to air for an extended period.[13]
- Initial Dissolution:
 - Causality: Dissolving the powder in a volume less than the final target volume is crucial. This "headspace" allows for the addition of the pH-adjusting solution without overshooting the final volume.
 - Action: Transfer the weighed CAPS powder into a 1 L beaker. Add approximately 800 mL of deionized water. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir until the CAPS powder is completely dissolved and the solution is clear.[13]
- pH Adjustment:
 - Causality: CAPS is supplied as a crystalline acid. The pH of the dissolved solution will be acidic (typically pH 4.9-6.0 for a 1% solution) and must be adjusted upwards into its effective buffering range using a strong base.[14] A 2 M NaOH solution allows for controlled, dropwise addition, preventing significant volume changes and over-titration.
 - Action: Immerse the calibrated pH electrode into the solution, ensuring the stir bar does not strike it. While continuously stirring, slowly add 2 M NaOH dropwise. Monitor the pH closely. As the pH approaches 11.0, add the NaOH more slowly to avoid overshooting the target. Continue until the pH meter reads a stable 11.0.[13][15]
- Final Volume Adjustment:
 - Causality: Bringing the solution to the final volume after pH adjustment is essential for achieving the target 50 mM concentration. If the volume were adjusted first, the addition of NaOH would alter the final concentration.

- Action: Carefully transfer the pH-adjusted solution into a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure a complete transfer of the solute. Add deionized water to bring the final volume precisely to the 1 L mark. Invert the flask several times to ensure the final solution is homogenous.
- Sterilization and Storage (Application-Dependent):
 - Causality: For applications in cell culture or long-term enzyme studies, sterilization is necessary to prevent microbial growth which can alter the buffer's pH and introduce contaminants.
 - Action: If required, filter the buffer through a 0.22 μ m sterile filter unit into a sterile container. Store the buffer at 2-8°C.[16] For non-sterile applications, storage at room temperature is acceptable.[3][14] Properly stored, the buffer is stable for up to 2 years.[8][16]

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for preparing 50 mM CAPS buffer.

Best Practices and Troubleshooting

Issue	Probable Cause	Recommended Solution
pH fluctuates or is unstable	Poorly calibrated pH meter.	Recalibrate the pH meter using fresh, high-quality standards. Ensure the electrode is properly maintained and filled.
Low-purity reagents.	Use high-purity ($\geq 99\%$) CAPS powder and Type I ultrapure water to minimize interfering ions. [11]	
Final concentration is incorrect	Volume adjusted before pH titration.	Always bring the solution to the final volume after pH adjustment to account for the volume of the base added.
Inaccurate weighing.	Use a calibrated analytical balance and ensure proper weighing technique to prevent errors.	
Precipitation occurs in the buffer	Low-quality water containing metal ions.	Use high-purity deionized water. CAPS has low metal-binding capacity but contaminants can still cause issues. [3][14]
Buffer stored improperly (e.g., uncapped).	Store in a tightly sealed container to prevent evaporation and absorption of atmospheric CO ₂ , which can lower the pH.	
Poor performance in Western blot	Methanol concentration incorrect (if used).	For Western blotting, methanol is often added to the transfer buffer (e.g., 10%). [9][10] Ensure the final concentration of all components is correct for your specific protocol.

Buffer pH is outside the optimal range. Re-verify the pH of the buffer before use. The high pH is critical for the efficient transfer of high MW proteins.[9][10]

Safety and Handling

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling CAPS powder and NaOH solutions.[17]
- Handling Powder: Handle CAPS powder in a well-ventilated area or under a fume hood to avoid inhaling dust.[18] Avoid dust formation during weighing and transfer.[17][19]
- Emergency Procedures: In case of eye or skin contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. Ensure safety showers and eyewash stations are accessible.[19]
- Storage: Store CAPS powder in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[3] Keep the container tightly closed.

Conclusion

The preparation of a 50 mM CAPS buffer is a fundamental procedure for numerous advanced biochemical applications that require a stable, high-pH environment. By adhering to the principles of gravimetric and volumetric accuracy, proper pH adjustment, and safe handling practices outlined in this guide, researchers can produce a high-quality, reliable buffer. The self-validating logic embedded in this protocol—from precise calculations to the sequence of procedural steps—ensures reproducibility, thereby enhancing the integrity and success of downstream experiments in protein analysis, enzyme kinetics, and molecular diagnostics.

References

- Bio-Rad. (n.d.). Types of Western Blot Transfer Buffers.
- Creative Diagnostics. (n.d.). Buffers Used in Transfer Protocol.
- Bio-Rad. (n.d.). 10x Tris/CAPS Buffer for Semi-Dry Blotting.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Role of CAPS Buffer in Modern Biochemical Diagnostics.
- Hopax Fine Chemicals. (n.d.). CAPS Buffer: The Trusted Zwitterionic Solution for Precise Biochemical Work.
- Med Biosciences. (n.d.). 1X CAPS Transfer Buffer (+ 10% Methanol) Sterile Filtered, DNase/RNase and Protease Free (pH 11).
- bioWORLD. (n.d.). CAPS Buffer 0.5M, pH 11.0.
- Hopax Fine Chemicals. (n.d.). CAPS Buffer: A Systematic Interpretation from Molecular Characteristics to Frontier Applications.
- Hopax Fine Chemicals. (n.d.). CAPS Buffer | CAS 1135-40-6.
- Winchester. (2019, February 28). Percussion Caps - SAFETY DATA SHEET.
- Calbiochem. (n.d.). Buffers.
- ResearchGate. (2017, May 9). How to prepare CAPS buffer?.
- Patsnap Synapse. (2025, May 9). What Are the Applications of Biochemical Buffers in Enzyme Assays?.
- De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!.
- ResearchGate. (2015, September 20). What is the best buffer system used for studying enzyme kinetics in pH range 7-8?.
- National Center for Biotechnology Information. (2012, May 1). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. med.unc.edu [med.unc.edu]
- 2. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]
- 3. goldbio.com [goldbio.com]
- 4. nbino.com [nbino.com]

- 5. The differences in properties and uses between CAPS and CAPSO, both of which are Good's buffer agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO., LTD. [hbdsbio.com]
- 6. CAPS Buffer: A Systematic Interpretation from Molecular Characteristics to Frontier Applications - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO., LTD. [hbdsbio.com]
- 7. jadechemwh.com [jadechemwh.com]
- 8. You are being redirected... [bio-world.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. bio-rad.com [bio-rad.com]
- 11. The key to the quality of caps buffer lies in these aspects - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO., LTD. [hbdsbio.com]
- 12. guidechem.com [guidechem.com]
- 13. How to prepare CAPS buffer 0.2M pH11 - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO., LTD. [hbdsbio.com]
- 14. CAPS Buffer | CAS 1135-40-6 - Products - Hopax Fine Chemicals [hopaxfc.com]
- 15. CAPS (0.5 M, pH 10.4) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 16. 1X CAPS Transfer Buffer (+ 10% Methanol) Sterile Filtered, DNase/RNase and Protease Free (pH 11) – Med Biosciences [medbiosc.com]
- 17. cdhfinechemical.com [cdhfinechemical.com]
- 18. ddpsinc.com [ddpsinc.com]
- 19. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Preparation of 50 mM CAPS Buffer]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15548132#preparing-a-50-mm-caps-buffer-solution-for-biochemistry-labs>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com